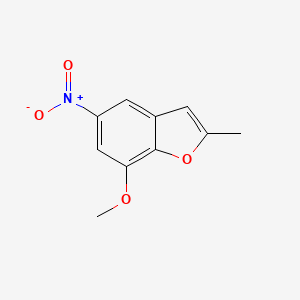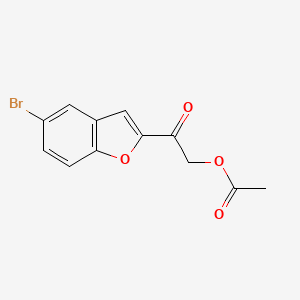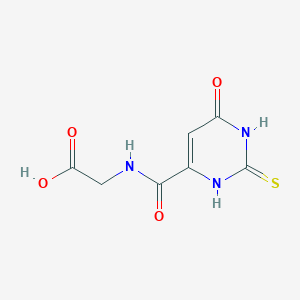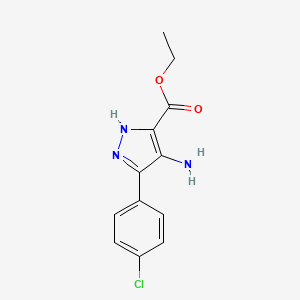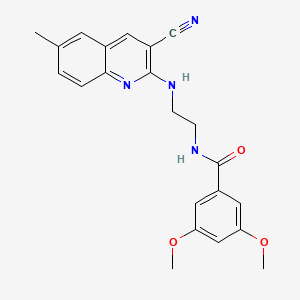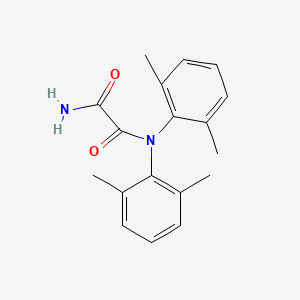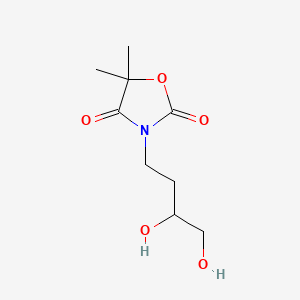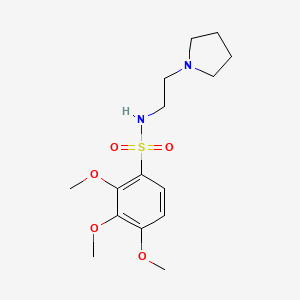
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- is a complex organic compound that features a benzenesulfonamide core with a pyrrolidinyl ethyl group and three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an amine under basic conditions.
Introduction of the Pyrrolidinyl Ethyl Group: This step involves the alkylation of the benzenesulfonamide with a suitable pyrrolidinyl ethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of benzenesulfonic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with biological receptors or enzymes, modulating their activity. The methoxy groups can enhance the compound’s binding affinity and specificity towards its targets. The sulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- can be compared with other similar compounds such as:
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-: Lacks the methoxy groups, which may result in different biological activities and properties.
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-3,4,5-trimethoxy-: The position of the methoxy groups can influence the compound’s reactivity and interactions.
Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trihydroxy-: Hydroxy groups instead of methoxy groups can lead to different chemical and biological properties.
The uniqueness of Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
103595-49-9 |
|---|---|
Molecular Formula |
C15H24N2O5S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2,3,4-trimethoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H24N2O5S/c1-20-12-6-7-13(15(22-3)14(12)21-2)23(18,19)16-8-11-17-9-4-5-10-17/h6-7,16H,4-5,8-11H2,1-3H3 |
InChI Key |
KGKFOLPOJITQOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCN2CCCC2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


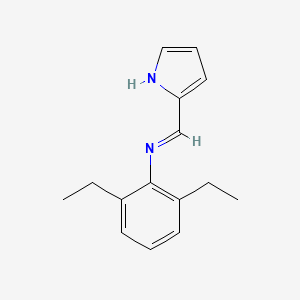
![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B12904035.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
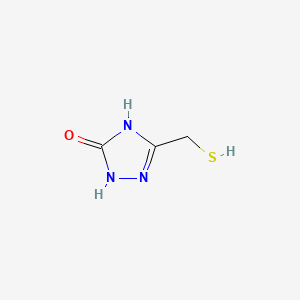
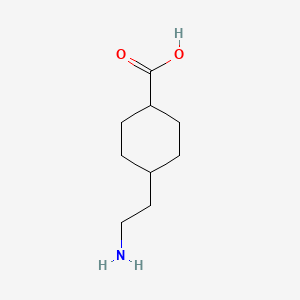
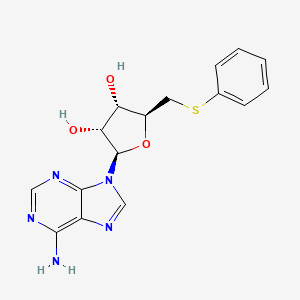
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)
